1-(Bromomethyl)-4-methoxy-2,3-dimethylbenzene

Beschreibung

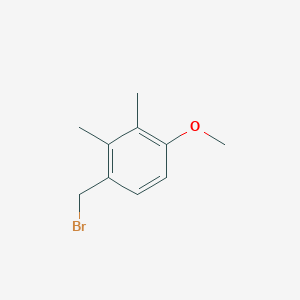

1-(Bromomethyl)-4-methoxy-2,3-dimethylbenzene is a brominated aromatic compound with a methoxy group at the para position (C4) and methyl groups at the ortho (C2) and meta (C3) positions. The bromomethyl (-CH2Br) substituent at C1 makes it a reactive alkylating agent, useful in organic synthesis for introducing benzyl moieties or constructing complex architectures.

For example, 1-(bromomethyl)-4-methoxybenzene (a simpler analog lacking methyl groups) was synthesized by reacting diazo compounds with bromomethyl aromatics under mild conditions . The addition of methyl groups at C2 and C3 likely involves Friedel-Crafts alkylation or directed ortho-metalation strategies, though steric hindrance from the methyl groups may require optimized conditions.

Applications: Bromomethyl aromatics are widely employed in cross-coupling reactions, homologation (e.g., C–C bond insertion; see ), and as intermediates in pharmaceuticals or agrochemicals .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-methoxy-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOSMTBHWOZAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-methoxy-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-2,3-dimethylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction typically proceeds under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product may involve techniques like distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromomethyl)-4-methoxy-2,3-dimethylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of methyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-4-methoxy-2,3-dimethylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring benzene derivatives.

Material Science: It is used in the preparation of polymers and other materials with specific properties.

Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-4-methoxy-2,3-dimethylbenzene in chemical reactions involves the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This allows for various substitution reactions to occur, leading to the formation of new chemical bonds and products. The methoxy group can also participate in reactions, particularly oxidation, to form carbonyl compounds.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Key Observations :

- Electron-Donating Groups : The methoxy and methyl groups in the target compound enhance ring electron density, facilitating electrophilic substitutions. In contrast, fluorinated analogs () exhibit reduced reactivity due to electron withdrawal.

Biologische Aktivität

1-(Bromomethyl)-4-methoxy-2,3-dimethylbenzene, also known as a brominated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrO

- CAS Number : 1378873-23-4

This compound features a bromomethyl group and a methoxy group on an aromatic ring, which are crucial for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves bromination reactions of the corresponding methoxylated dimethylbenzene derivatives. Common methods include:

- Electrophilic Aromatic Substitution : Utilizing bromine or brominating agents in the presence of Lewis acids.

- Nucleophilic Substitution : Reaction of 4-methoxy-2,3-dimethylbenzyl alcohol with phosphorus tribromide (PBr).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi.

- Mechanism : The bromomethyl group is believed to contribute to its ability to disrupt microbial cell membranes and inhibit enzymatic functions.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

- Case Study : In vitro studies showed that the compound induces apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial function.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Mitochondrial disruption |

| A549 (Lung Cancer) | 12 | Caspase activation |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

- Research Findings : It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substitution Patterns : Variations in the position and nature of substituents on the aromatic ring can enhance or diminish biological activity.

- Halogenation Effects : The presence of halogen groups like bromine increases lipophilicity, enhancing cell membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.